N-(2-chloro-5-nitrophenyl)-2-methylbutanamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylbutanamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The amide group can participate in acylation reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of substituted derivatives.
Substitution: Formation of acylated products.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
- 2-chloro-5-nitro-N-phenylbenzamide
- N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanamide moiety. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)11(15)13-10-6-8(14(16)17)4-5-9(10)12/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
IDRPRRKCCRJQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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